REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19]([CH3:20])=[O:21].[F:1][c:2]1[cH:3][c:4]([N+:13]([O-:14])=[O:15])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]1[F:12]>>[F:1][c:2]1[cH:3][c:4]([NH2:13])[c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][c:11]1[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(F)c(F)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(F)c(F)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |